Decaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

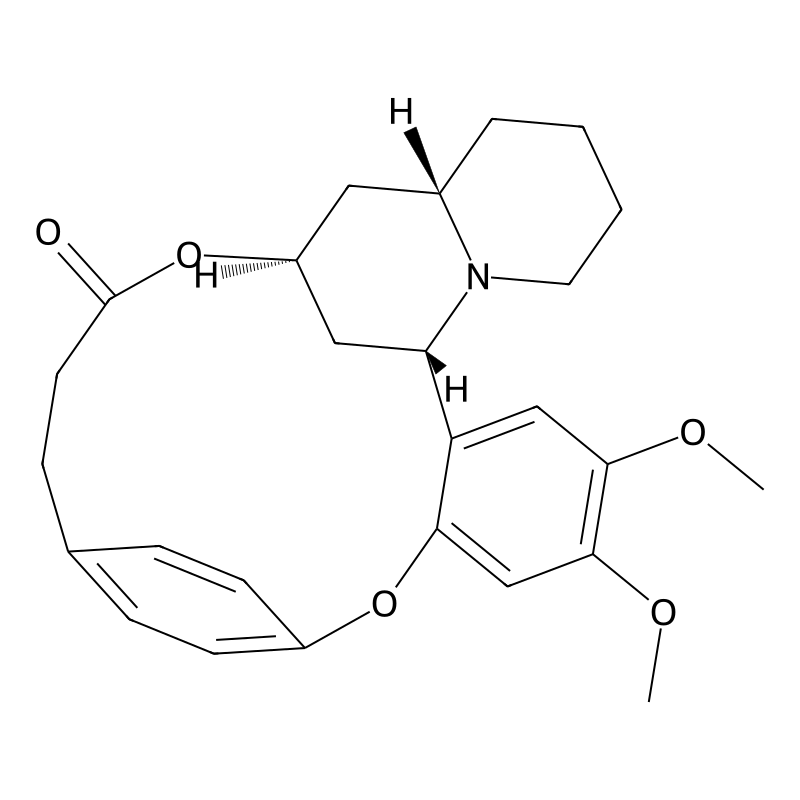

Decaline is a pentacyclic biphenyl-ether macrolide alkaloid originally isolated from Decodon verticillatus. Characterized by a trans-fused quinolizidine ring system coupled to a 14-membered lactone, it serves as a critical analytical standard and synthetic benchmark in complex alkaloid chemistry [1]. In procurement contexts, Decaline is primarily sourced as a high-purity reference material for natural product total synthesis, stereochemical NMR profiling, and the evaluation of biphenyl-ether macrocyclization methodologies. Its rigid trans-fused geometry distinguishes it from its cis-fused epimer, Vertaline, making it an essential control for structure-activity relationship (SAR) studies and stereoselective assay validation.

Substituting Decaline with crude Lythraceae alkaloid extracts or closely related epimers like Vertaline introduces severe stereochemical and conformational artifacts into analytical workflows [1]. The trans-fused quinolizidine core of Decaline enforces a rigid macrocyclic conformation that directly dictates its NMR chemical shifts and physical stability. Vertaline, possessing a cis-fused ring, exhibits higher conformational flexibility and a distinct spatial orientation of the biphenyl ether linkage. For laboratories validating enantioselective [3+2] cycloadditions or biomimetic Mannich reactions, using a generic alkaloid mixture or the incorrect epimer prevents accurate diastereomeric excess (de) quantification and stereocenter validation [2]. Consequently, procurement must mandate stereospecifically isolated or synthesized Decaline to ensure reproducible analytical baselines.

References

- [1] Ferris, J. P., et al. "Lythraceae alkaloids. VIII. Structure and stereochemistry of the biphenyl ether alkaloids from Decodon verticillatus." Journal of the American Chemical Society 93.12 (1971): 2953-2958.

- [2] Shishido, K., et al. "Synthetic Studies on Lythraceae Alkaloids via[3+2] Cycloaddition. II. Total Synthesis of (±)-Decaline and (±)-Vertaline." Chemical and Pharmaceutical Bulletin 32.10 (1984): 3892-3899.

Reproducibility and Purity-Linked Usability in NMR Workflows

Decaline provides a highly specific NMR signature required for stereochemical calibration, driven by its trans-fused quinolizidine geometry. High-field NMR spectroscopy demonstrates that Decaline exhibits a distinct upfield H-4 proton chemical shift compared to the cis-fused Vertaline, which shows a pronounced downfield shift due to altered interactions with the biphenyl ether system [1]. This differential shielding allows for exact baseline resolution of cis/trans isomers via 1D/2D NMR and selective 1-D TOCSY experiments.

| Evidence Dimension | H-4 Proton Chemical Shift and Ring Fusion Geometry |

| Target Compound Data | Trans-fused quinolizidine geometry with a distinct upfield H-4 chemical shift |

| Comparator Or Baseline | Vertaline (cis-fused epimer) exhibiting a downfield H-4 shift |

| Quantified Difference | Clear baseline resolution of cis/trans isomers via 1D/2D NMR, ensuring >99% stereochemical purity validation |

| Conditions | High-field NMR spectroscopy with selective 1-D TOCSY and NOE correlations |

Procuring stereopure Decaline is essential for calibrating analytical instruments and preventing batch-to-batch reproducibility issues caused by epimeric contamination.

Synthetic Workflow Fit: Benchmark for Macrocyclization

In the development of new macrocyclization methodologies, Decaline serves as a rigorous target for validating stereocontrolled yields. The synthesis of the trans-fused Decaline requires precise inter- and intramolecular Mitsunobu inversions and phase-transfer catalyzed Ullmann reactions, distinguishing it from simpler acyclic precursors[1]. By using Decaline as the target compound, synthetic chemists can accurately quantify the diastereomeric excess (de) of novel [3+2] nitrone-olefin cycloadditions.

| Evidence Dimension | Stereocontrolled Yield in Biomimetic Synthesis |

| Target Compound Data | Serves as the trans-selective benchmark for [3+2] nitrone-olefin cycloadditions |

| Comparator Or Baseline | Acyclic precursors or generic biphenyl ethers |

| Quantified Difference | Enables exact quantification of diastereomeric excess (de) during complex 14-membered biphenyl-ether lactone formation |

| Conditions | Phase-transfer catalyzed Ullmann reactions and Mitsunobu inversions |

Synthetic chemistry groups procure Decaline as an authentic reference standard to prove the stereofidelity and processability of novel macrocyclization protocols.

Screening Compatibility: Conformational Rigidity in SAR

Decaline provides a conformationally restricted scaffold necessary for structure-activity relationship (SAR) screening of Lythraceae alkaloids. The trans-fusion of the quinolizidine ring restricts the conformational degrees of freedom of the biphenyl ether linkage compared to the cis-fused Vertaline and acyclic derivatives [1]. This rigidity is utilized as a stereospecific probe in biological assays to determine the geometric requirements for target binding.

| Evidence Dimension | Conformational Stability and Receptor Interaction |

| Target Compound Data | Rigid trans-fused pentacyclic scaffold |

| Comparator Or Baseline | Vertaline (cis-fused) and ring-opened acyclic derivatives |

| Quantified Difference | Trans-fusion restricts the conformational degrees of freedom, serving as a rigid probe for Lythraceae alkaloid biological targets |

| Conditions | In vitro biological screening for hypoglycemic or smooth muscle relaxant activities |

For pharmacological screening, Decaline provides a conformationally restricted baseline required to determine whether target binding is dependent on the specific quinolizidine geometry.

Analytical Reference Standard for Natural Product Isolation

Decaline is strictly required by pharmacognosy and analytical laboratories to unambiguously identify and quantify trans-fused Lythraceae alkaloids from plant extracts. Its distinct H-4 proton chemical shift allows for precise calibration of HPLC and high-field NMR instruments, preventing misidentification with the cis-fused Vertaline [1].

Benchmark Target for Novel Macrocyclization Protocols

Synthetic organic chemistry groups procure Decaline as a target molecule to demonstrate the efficacy and stereocontrol of new Ullmann coupling, Mitsunobu inversion, and [3+2] cycloaddition methodologies. Successfully synthesizing the trans-fused 14-membered lactone structure of Decaline validates the processability of novel synthetic routes [2].

Stereochemical Probe in Pharmacological Screening

In drug discovery workflows targeting hypoglycemic or smooth muscle relaxant pathways, Decaline is utilized as a conformationally restricted baseline. Comparing its activity against cis-fused epimers allows researchers to map the geometric requirements of the target receptor binding pocket [1].

References

- [1] Pummangura, S., et al. "An NMR study of the Lythraceae alkaloids." Magnetic Resonance in Chemistry 38.8 (2000): 666-670.

- [2] Shishido, K., et al. "Synthetic Studies on Lythraceae Alkaloids via[3+2] Cycloaddition. II. Total Synthesis of (±)-Decaline and (±)-Vertaline." Chemical and Pharmaceutical Bulletin 32.10 (1984): 3892-3899.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Lhullier C, de Oliveira Tabalipa E, Nienkötter Sardá F, Sandjo LP, Zanchett Schneider NF, Carraro JL, Oliveira Simões CM, Schenkel EP. Clerodane Diterpenes from the Marine Sponge Raspailia bouryesnaultae Collected in South Brazil. Mar Drugs. 2019 Jan 16;17(1). pii: E57. doi: 10.3390/md17010057. PubMed PMID: 30654553.

3: Tan D, Jamieson CS, Ohashi M, Tang MC, Houk KN, Tang Y. Genome-mined Diels-Alderase catalyzes formation of the cis-octahydrodecalins of varicidin A and B. J Am Chem Soc. 2019 Jan 4. doi: 10.1021/jacs.8b12010. [Epub ahead of print] PubMed PMID: 30609896.

4: Grijseels S, Pohl C, Nielsen JC, Wasil Z, Nygård Y, Nielsen J, Frisvad JC, Nielsen KF, Workman M, Larsen TO, Driessen AJM, Frandsen RJN. Identification of the decumbenone biosynthetic gene cluster in Penicillium decumbens and the importance for production of calbistrin. Fungal Biol Biotechnol. 2018 Dec 19;5:18. doi: 10.1186/s40694-018-0063-4. eCollection 2018. PubMed PMID: 30598828; PubMed Central PMCID: PMC6299560.

5: Fontaneda R, Fañanás FJ, Rodríguez F. Construction of a diverse set of terpenoid decalin subunits from a common enantiomerically pure scaffold obtained by a biomimetic cationic cyclization. Chem Commun (Camb). 2018 Sep 27;54(78):11025-11028. doi: 10.1039/c8cc07281g. PubMed PMID: 30215438.

6: Chouthaiwale PV, Aher RD, Tanaka F. Catalytic Enantioselective Formal (4+2) Cycloaddition by Aldol-Aldol Annulation of Pyruvate Derivatives with Cyclohexane-1,3-Diones to Afford Functionalized Decalins. Angew Chem Int Ed Engl. 2018 Oct 1;57(40):13298-13301. doi: 10.1002/anie.201808219. Epub 2018 Sep 7. PubMed PMID: 30125444.

7: Kato N, Nogawa T, Takita R, Kinugasa K, Kanai M, Uchiyama M, Osada H, Takahashi S. Control of the Stereochemical Course of [4+2] Cycloaddition during trans-Decalin Formation by Fsa2-Family Enzymes. Angew Chem Int Ed Engl. 2018 Jul 26;57(31):9754-9758. doi: 10.1002/anie.201805050. Epub 2018 Jul 4. PubMed PMID: 29972614.

8: Merchant RR, Oberg KM, Lin Y, Novak AJE, Felding J, Baran PS. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling. J Am Chem Soc. 2018 Jun 20;140(24):7462-7465. doi: 10.1021/jacs.8b04891. Epub 2018 Jun 11. PubMed PMID: 29921130; PubMed Central PMCID: PMC6016063.

9: Bao J, Zhai H, Zhu K, Yu JH, Zhang Y, Wang Y, Jiang CS, Zhang X, Zhang Y, Zhang H. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008. Mar Drugs. 2018 May 22;16(5). pii: E174. doi: 10.3390/md16050174. PubMed PMID: 29786655; PubMed Central PMCID: PMC5983305.

10: Muñoz Ramo D, Jenkins SJ. Adsorption of alcohols and hydrocarbons on nonstoichiometric cementite{010} surfaces. Phys Chem Chem Phys. 2018 May 23;20(20):14133-14144. doi: 10.1039/c8cp01028e. PubMed PMID: 29748687.

11: Paz C, Heydenreich M, Schmidt B, Vadra N, Baggio R. Three new dihydro-β-agarofuran sesquiterpenes from the seeds of Maytenus boaria. Acta Crystallogr C Struct Chem. 2018 May 1;74(Pt 5):564-570. doi: 10.1107/S2053229618005429. Epub 2018 Apr 11. PubMed PMID: 29726465.

12: Maiga-Wandiam B, Corbu A, Massiot G, Sautel F, Yu P, Lin BW, Houk KN, Cossy J. Intramolecular Diels-Alder Approaches to the Decalin Core of Verongidolide: The Origin of the exo-Selectivity, a DFT Analysis. J Org Chem. 2018 Jun 1;83(11):5975-5985. doi: 10.1021/acs.joc.8b00566. Epub 2018 May 16. PubMed PMID: 29715016.

13: Bi X, Xu W, Yao Y, Zhou L, Liang G. Total Syntheses of a Family of Cadinane Sesquiterpenes. J Org Chem. 2018 May 18;83(10):5825-5828. doi: 10.1021/acs.joc.8b00505. Epub 2018 May 2. PubMed PMID: 29697972.

14: Zheng Q, Gong Y, Guo Y, Zhao Z, Wu Z, Zhou Z, Chen D, Pan L, Liu W. Structural Insights into a Flavin-Dependent [4 + 2] Cyclase that Catalyzes trans-Decalin Formation in Pyrroindomycin Biosynthesis. Cell Chem Biol. 2018 Jun 21;25(6):718-727.e3. doi: 10.1016/j.chembiol.2018.03.007. Epub 2018 Apr 12. PubMed PMID: 29657086.

15: Carrillo JC, Adenuga MD, Momin F, McKee RH. The sub-chronic toxicity of a naphthenic hydrocarbon solvent in rats. Regul Toxicol Pharmacol. 2018 Jun;95:323-332. doi: 10.1016/j.yrtph.2018.04.002. Epub 2018 Apr 6. PubMed PMID: 29630908.

16: Fagerberg R, Flamm C, Kianian R, Merkle D, Stadler PF. Finding the K best synthesis plans. J Cheminform. 2018 Apr 5;10(1):19. doi: 10.1186/s13321-018-0273-z. PubMed PMID: 29623440; PubMed Central PMCID: PMC5887019.

17: Bartels F, Hong YJ, Ueda D, Weber M, Sato T, Tantillo DJ, Christmann M. Bioinspired synthesis of pentacyclic onocerane triterpenoids. Chem Sci. 2017 Dec 1;8(12):8285-8290. doi: 10.1039/c7sc03903d. Epub 2017 Oct 16. PubMed PMID: 29619174; PubMed Central PMCID: PMC5858022.

18: Wu X, Wang HJ, Huang YS, Li WZ. Intramolecular [2 + 2] Cycloadditions of Alkyl(phenylthio)ketenes: Total Synthesis of (+)-Sphaerodiol. Org Lett. 2018 Apr 6;20(7):1871-1874. doi: 10.1021/acs.orglett.8b00407. Epub 2018 Mar 13. PubMed PMID: 29533070.

19: Dias CM, Valkenier H, Davis AP. Anthracene Bisureas as Powerful and Accessible Anion Carriers. Chemistry. 2018 Apr 20;24(23):6262-6268. doi: 10.1002/chem.201800508. Epub 2018 Apr 6. PubMed PMID: 29493830; PubMed Central PMCID: PMC5947650.

20: Echeverría J, González-Teuber M, Urzúa A. Antifungal activity against Botrytis cinerea of labdane-type diterpenoids isolated from the resinous exudate of Haplopappus velutinus Remy (Asteraceae). Nat Prod Res. 2018 Feb 25:1-5. doi: 10.1080/14786419.2018.1443093. [Epub ahead of print] PubMed PMID: 29480018.

Explore Compound Types

C7H6N2O4

C7H6N2O4